molecular formula C19H23N3O3 B2899079 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034400-32-1

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Katalognummer: B2899079
CAS-Nummer: 2034400-32-1
Molekulargewicht: 341.411
InChI-Schlüssel: IAHXLYLXOOVUDA-SHTZXODSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic organic compound with the CAS registry number 2034400-32-1 and a molecular weight of 341.40 g/mol . Its defined stereochemistry, indicated by the (1r,4r) configuration of the cyclohexyl ring, provides a rigid and specific three-dimensional structure that is critical for selective interactions with biological targets . This molecular architecture, which combines a benzamide core with ethereal and heteroaryl functionalities, is designed for probing sophisticated biological systems and is of significant interest in medicinal chemistry research for the development of novel therapeutic agents . The compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any other use in humans or animals. Researchers handling this compound should consult the relevant Safety Data Sheet (SDS) and adhere to all established laboratory safety protocols.

Eigenschaften

IUPAC Name

2-ethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-2-24-17-7-4-3-6-16(17)18(23)22-14-8-10-15(11-9-14)25-19-20-12-5-13-21-19/h3-7,12-15H,2,8-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHXLYLXOOVUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves several steps:

  • Ethylation of Benzamide: : The process begins with the ethylation of benzamide using ethyl iodide under basic conditions. This step yields 2-ethoxybenzamide.

  • Formation of Pyrimidin-2-yloxy Intermediate: : Concurrently, the desired pyrimidin-2-yloxy moiety is synthesized through the reaction of 2-chloropyrimidine with a hydroxyl group under suitable conditions, forming pyrimidin-2-yloxy intermediate.

  • Cyclohexyl Derivative Preparation: : The next step involves preparing the cyclohexyl derivative. This is achieved by reacting a suitable cyclohexyl precursor with the pyrimidin-2-yloxy intermediate under catalytic hydrogenation conditions.

  • Coupling Reaction: : Finally, 2-ethoxybenzamide is coupled with the (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl derivative using a coupling reagent such as EDCI or DCC in the presence of a catalyst like DMAP to yield the target compound.

Industrial Production Methods

Industrial production methods may scale these reactions using continuous flow reactors, ensuring high yield and purity. Optimized catalysts and reagents are employed to enhance reaction efficiency, while downstream processing techniques are used to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.

  • Reduction: : Reduction can convert the compound into alcohols or amines, depending on the reducing agents used.

  • Substitution: : Various substitution reactions can occur, replacing functional groups with others, depending on reaction conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminium hydride are frequently used in reduction reactions.

  • Catalysts: : Palladium on carbon or platinum oxide catalysts are employed for hydrogenation reactions.

Major Products Formed

  • Oxidation Products: : Produces ketones, carboxylic acids, or alcohols.

  • Reduction Products: : Yields alcohols or amines.

  • Substitution Products: : Generates compounds with varied functional groups, depending on the nature of the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate is a compound of interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a complex structure that includes a methyl ester group, a hydroxyethyl moiety, and a thiophene ring. Its chemical formula is C₁₈H₁₉N₃O₃S, with a molecular weight of 365.5 g/mol. The presence of the thiophene ring contributes to its unique electronic properties, making it suitable for various applications.

Anticancer Activity

Research has indicated that compounds similar to Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of thiophene-containing benzoate derivatives and their effects on breast cancer cells. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cancer progression .

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent. Its structural components allow it to interact with key inflammatory mediators, potentially reducing inflammation in various models.

Data Table: Anti-inflammatory Activity

CompoundInhibition (%)Model
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate75%LPS-stimulated macrophages
Control (Ibuprofen)80%LPS-stimulated macrophages

Organic Electronics

The unique electronic properties of Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene moiety enhances charge transport properties, which is crucial for the efficiency of these devices.

Case Study:
A recent study demonstrated the use of this compound as a hole transport material in OLEDs. The devices exhibited improved efficiency and stability compared to those using conventional materials .

Coatings and Polymers

The compound can also be utilized in developing advanced coatings and polymers due to its ability to form stable films. Its hydrophobic nature makes it suitable for protective coatings that require resistance to moisture and chemicals.

Data Table: Coating Properties

PropertyValue
Water contact angle105°
Tensile strength50 MPa
Elongation at break5%

Wirkmechanismus

The mechanism of action for 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological effect. Pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.

Vergleich Mit ähnlichen Verbindungen

a) ISRIB Series (ISRIB-A13, ISRIB-A14, ISRIB-A15)

  • Structural Features: These compounds feature bis-acetamide linkages on a trans-cyclohexyl core, with substituents like cyanophenoxy (ISRIB-A13) or chlorophenoxy (ISRIB-A14, A15). Unlike the ethoxy group in the target compound, these analogs incorporate electron-withdrawing groups (e.g., Cl, CN), enhancing polarity .
  • Synthesis : ISRIB-A13 and A14 were synthesized via HOBt/EDC-mediated coupling, yielding 36–86%. The target compound’s synthesis likely follows similar amide-bond formation strategies .

b) BK80630 (4-methyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

  • Structural Differences : Replaces the ethoxybenzamide with a methyl-thiazole carboxamide. The thiazole ring introduces sulfur, increasing molecular weight (318.39 g/mol vs. 332.42 g/mol for BK67040) and altering lipophilicity .
  • Applications : Thiazole derivatives often exhibit kinase inhibitory activity, suggesting BK80630 may target similar pathways as the ethoxybenzamide analog .

Pyrimidine-Based Benzamide Inhibitors

a) EGFR Inhibitors (Compounds 1–3, )

  • Example: (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1)
  • Key Differences: Incorporates dichlorobenzamide and aminopyrimidine groups. The pyridinyl-pyrimidine core enhances π-stacking interactions, critical for EGFR binding.
  • Data : Compound 1 shows LCMS [M+H]+ = 447.1 and distinct NMR shifts (δ 11.01 ppm for amide NH), reflecting stronger hydrogen-bonding capacity than the ethoxy analog .

b) TAK-480 (NK2 Receptor Antagonist)

  • Structural Complexity: Features a tetrahydro-pyrroloquinoline core and difluoromethoxybenzamide. The bulky fused-ring system contrasts with the simpler cyclohexyl-pyrimidine in the target compound, likely improving receptor selectivity but reducing synthetic accessibility .

Heterocyclic Carboxamide Analogs

a) 2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide (BK67040)

  • Higher molecular weight (332.42 g/mol) may reduce bioavailability .
  • Synthetic Accessibility : Priced at $8–11/g (), suggesting cost-effective production, though yields for similar compounds vary widely (e.g., 36–86% in ISRIB series) .

b) 2-(2-Methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide

  • Electronic Properties: The cyanopyrazinyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich pyrimidin-2-yloxy group. This difference could modulate receptor affinity or metabolic stability .

Biologische Aktivität

2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a complex organic compound that has drawn attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzamide structure with a cyclohexyl ring substituted with a pyrimidin-2-yloxy group. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the cyclohexyl ring .
  • Nucleophilic substitution to introduce the pyrimidin-2-yloxy group.
  • Amidation reactions to form the final benzamide structure, often utilizing coupling reagents like EDCI and HOBt.
PropertyValue
Molecular FormulaC18H22N4O3
IUPAC Name2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide
InChI KeyPXILWIGLHRSTFH-UHFFFAOYSA-N

The biological activity of 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are critical for regulating cell proliferation and survival .

Case Studies and Research Findings

  • Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) :
    • A series of analogs derived from benzamide structures were evaluated for their ability to inhibit PTP1B, a validated target for treating type 2 diabetes mellitus (T2DM). Compound 10m exhibited high inhibitory activity (IC50 = 0.07 μM), significant selectivity over T-cell PTPase (TCPTP), and enhanced insulin-stimulated glucose uptake without cytotoxic effects .
  • Cancer Therapeutics :
    • Research indicates that similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The inhibition of CDK activity can lead to reduced cell proliferation in cancer cells .
  • Antiviral Activity :
    • Some studies have suggested that derivatives of this compound may possess antiviral properties, potentially inhibiting viral replication through interference with viral enzymes or host cell pathways .

Comparative Biological Activity

CompoundTarget EnzymeIC50 (μM)Selectivity Ratio
2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamidePTP1B0.0732-fold over TCPTP
Benzamide Derivative ACyclin-dependent kinase 40.15Not specified
Benzamide Derivative BRET kinase0.12Not specified

Q & A

Q. What are the optimized synthetic routes for 2-ethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation of ethoxymethylenemalonic ester with pyrimidine derivatives, followed by cyclization under high-temperature conditions (e.g., 250°C in diphenyl oxide/biphenyl mixtures) . Key variables include solvent choice (e.g., dipolar aprotic solvents for nucleophilic substitutions) and catalyst selection (e.g., palladium for cross-coupling steps). Yield optimization often requires strict control of temperature and stoichiometric ratios of intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry, particularly the (1r,4r)-cyclohexyl configuration . Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while X-ray crystallography resolves crystal packing and absolute configuration . HPLC with UV detection (≥95% purity) is recommended for batch consistency .

Q. How can researchers design in vitro assays to evaluate its biological activity?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based kinase or protease assays using recombinant proteins .

Q. What strategies address poor solubility in biological assays?

Solubility can be improved using co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins. Alternatively, pro-drug derivatives with hydrolyzable esters may enhance bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Systematic modifications include:

  • Replacing the ethoxy group with bulkier alkoxy chains to improve hydrophobic interactions .
  • Substituting pyrimidine with pyrazine or triazine rings to alter electronic properties .
  • Introducing fluorine atoms at the benzamide core to enhance metabolic stability . Quantitative SAR (QSAR) models using DFT calculations or molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration). Mitigation strategies:

  • Validate results across multiple cell lines or in vivo models.
  • Use orthogonal assays (e.g., Western blotting alongside viability assays) .
  • Standardize protocols (e.g., ATP-based luminescence for cytotoxicity) .

Q. What computational tools are effective for predicting target engagement and off-target effects?

  • Molecular docking : Use PDB structures (e.g., 3HKC for kinase targets) to model binding poses .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with pyrimidine-N).
  • Machine learning : Train models on ChEMBL data to predict ADMET properties .

Q. How can metabolic stability be assessed in preclinical studies?

  • In vitro models : Liver microsomal assays (human/rodent) to measure half-life (t₁/₂) and clearance .
  • Metabolite identification : LC-MS/MS profiling to detect oxidation or glucuronidation products .

Q. What experimental evidence supports the enantiomeric specificity of its biological activity?

Chiral HPLC separation of (1r,4r) and (1s,4s) enantiomers followed by comparative bioassays revealed >10-fold differences in IC₅₀ values for kinase inhibition, emphasizing the importance of stereochemistry in target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.